Pregn-5-ene-3,20-diyl diacetate

Description

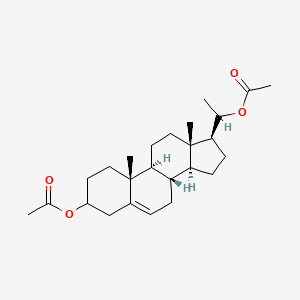

Pregn-5-ene-3,20-diyl diacetate (CAS: 19199-31-6) is a steroidal compound with the molecular formula C₂₅H₃₈O₄ and a molecular weight of 402.57 g/mol . Structurally, it features a pregnane backbone with acetoxy groups at positions C-3 and C-20. This compound is synthesized from intermediates such as (20R)-pregn-5-ene-3β,20-diyl 3-acetate 20-benzoate through multi-step processes involving oxidation, lactonization, and hydrogenation . Its synthetic versatility makes it a critical intermediate in the preparation of modified steroidal derivatives, including antiproliferative agents and 7-nor-pregnane analogs .

Properties

Molecular Formula |

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

[(8S,9S,10R,13S,14S,17S)-17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H38O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h6,15,19-23H,7-14H2,1-5H3/t15?,19?,20-,21+,22-,23-,24-,25+/m0/s1 |

InChI Key |

KNPATZSHRPGJID-YVOVTCCYSA-N |

Isomeric SMILES |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C)OC(=O)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-5-ene-3,20-diyl diacetate typically involves the acetylation of pregn-5-ene-3,20-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acetate groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk acetylation: Using large quantities of acetic anhydride and a suitable catalyst.

Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pregn-5-ene-3,20-diyl diacetate undergoes several types of chemical reactions, including:

Hydrolysis: The acetate groups can be hydrolyzed to yield pregn-5-ene-3,20-diol.

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the pregnane skeleton to a single bond.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

Hydrolysis: Pregn-5-ene-3,20-diol

Oxidation: Pregn-5-ene-3,20-dione

Reduction: Pregnane derivatives

Scientific Research Applications

Pregn-5-ene-3,20-diyl diacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its role in steroid metabolism and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of steroid-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Pregn-5-ene-3,20-diyl diacetate involves its interaction with steroid receptors and enzymes. It can act as a substrate for enzymes like 3β-hydroxy Δ5-steroid dehydrogenase and 20α-hydroxy steroid dehydrogenase, leading to the formation of active steroid hormones. These hormones then bind to specific receptors, modulating gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Research Findings and Functional Differences

Steroidal Derivatives

- Synthetic Reactivity: this compound is pivotal in synthesizing 7-nor-pregnane derivatives, where the absence of the C-7 atom and inversion at C-3 (via tosylate intermediates) alters stereochemical outcomes and biological activity . For example, (20R)-7-nor-5α-pregnane-3α,20-diyl 20-benzoate exhibits distinct reactivity in dihydroxylation reactions compared to its 3β counterpart .

- Polarity and Solubility : The substitution of the C-20 acetate with a carboxylic acid group (as in CAS 1474-14-2) increases polarity, impacting its pharmacokinetic profile and utility in aqueous-phase reactions .

Non-Steroidal Diacetates

- Glyceryl diacetate lacks the steroidal backbone but shares ester functionality, enabling its use as a plasticizer, fragrance enhancer, and intermediate in acetylations. Its production via glycerol acetylation contrasts with the multi-step enzymatic/chemical processes required for steroidal diacetates .

Pharmacological Activity

- Dihydrocelastryl diacetate (DC) and related compounds (e.g., acetyl isogambogic acid) exhibit structural similarities but differ in bioactivity. For instance, DC shows lower efficacy in stabilizing ricin toxin A (RTA) molecules compared to celastrol, highlighting the role of non-acetylated functional groups in target engagement .

Key Differentiators

Backbone Modifications: The 7-nor-pregnane derivatives lack a carbon in the steroid ring, reducing steric hindrance and altering binding affinities .

Functional Group Substitutions: Carboxylic acid groups enhance hydrogen-bonding capacity, while benzoate esters (e.g., in 7-nor derivatives) increase lipophilicity .

Application Scope: Steroidal diacetates are primarily research intermediates, whereas non-steroidal analogs like glyceryl diacetate have broad industrial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.